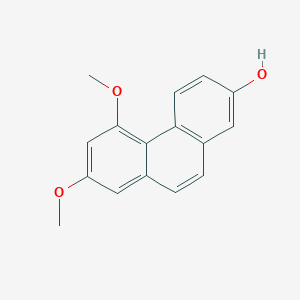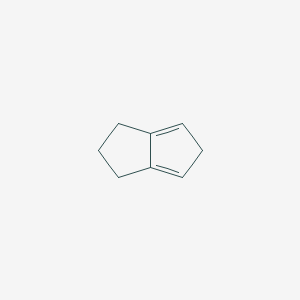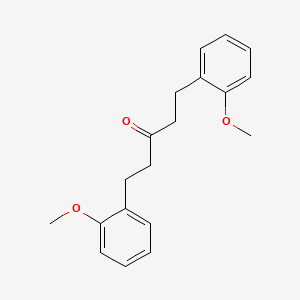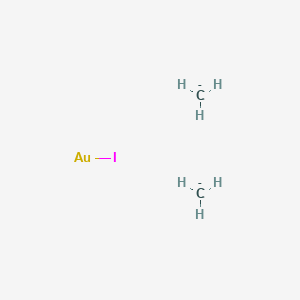
Carbanide;iodogold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;iodogold is a compound that falls under the category of gold carbene complexes. These complexes have gained significant attention in recent years due to their unique properties and potential applications in various fields. This compound is characterized by the presence of a gold atom bonded to a carbanide group and an iodine atom. This compound is known for its stability and reactivity, making it a valuable subject of study in organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbanide;iodogold typically involves the reaction of gold salts with carbanide precursors under controlled conditions. One common method is the reaction of gold(I) chloride with a carbanide ligand in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other gold compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions: Carbanide;iodogold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold complexes.
Reduction: Reduction reactions can convert this compound to lower oxidation state gold species.
Substitution: The iodine atom in this compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a suitable nucleophile and may be catalyzed by transition metals.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes .
Aplicaciones Científicas De Investigación
Carbanide;iodogold has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cyclopropanation and homologation reactions.
Biology: The compound’s unique properties make it a potential candidate for studying biological processes at the molecular level.
Medicine: Research is ongoing to explore the potential of this compound in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of carbanide;iodogold involves its ability to form stable complexes with various ligands. The gold atom in the compound acts as a central coordination site, allowing for the formation of diverse structures. This coordination ability is crucial for its catalytic activity and reactivity in various chemical reactions. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed that the compound interacts with specific enzymes and proteins to exert its effects .
Comparación Con Compuestos Similares
Gold monoiodide: This compound also contains a gold-iodine bond but lacks the carbanide group, making it less versatile in terms of reactivity.
Gold carbene complexes: These compounds share similarities with carbanide;iodogold in terms of structure and reactivity but may differ in their specific ligands and applications.
Uniqueness: this compound stands out due to its unique combination of a carbanide group and an iodine atom bonded to a gold center. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
42495-73-8 |
|---|---|
Fórmula molecular |
C2H6AuI-2 |
Peso molecular |
353.94 g/mol |
Nombre IUPAC |
carbanide;iodogold |
InChI |
InChI=1S/2CH3.Au.HI/h2*1H3;;1H/q2*-1;+1;/p-1 |
Clave InChI |
NFFJEWAKQOLWET-UHFFFAOYSA-M |
SMILES canónico |
[CH3-].[CH3-].I[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


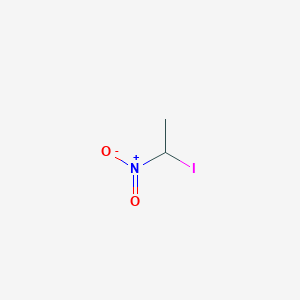

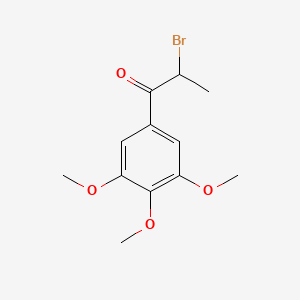
![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)

![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)

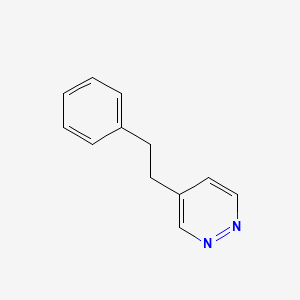

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
